Gallinacin-2 precursor

Catalog No.
S1887571
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallinacin-2 precursor

Product Name

Gallinacin-2 precursor

Gallinacin-2 precursor is a member of the gallinacin family, which consists of antimicrobial peptides primarily expressed in chickens (Gallus gallus). These peptides are part of the innate immune response and play a crucial role in the defense against microbial infections. Gallinacin-2 is characterized by its β-defensin structure, which includes a conserved cysteine motif that forms disulfide bonds, contributing to its stability and function.

The precursor of gallinacin-2 undergoes post-translational modifications to yield the active peptide. The amino acid sequence of gallinacin-2 includes a signal peptide that directs the peptide to be secreted, followed by a propeptide region that is cleaved to activate the mature peptide. This maturation process is essential for its antimicrobial activity against various pathogens, particularly Gram-negative bacteria .

Involving gallinacin-2 precursor include:

  • Proteolytic Cleavage: The precursor undergoes enzymatic cleavage by specific proteases to release the active gallinacin-2 peptide. This process is critical for its activation and involves the removal of the propeptide segment.
  • Disulfide Bond Formation: The mature gallinacin-2 forms disulfide bonds between cysteine residues, stabilizing its three-dimensional structure and enhancing its antimicrobial properties.
  • Interaction with Bacterial Membranes: Gallinacin-2 can interact with anionic components of bacterial membranes, leading to membrane permeabilization and disruption, which is a key mechanism in its antimicrobial action .

The synthesis of gallinacin-2 can be achieved through several methods:

  • Recombinant DNA Technology: The gene encoding gallinacin-2 can be cloned into expression vectors and introduced into host cells (such as bacteria or yeast) for production. This method allows for large-scale production of the peptide.
  • Chemical Synthesis: Solid-phase peptide synthesis can be employed to create gallinacin-2 directly from amino acids. This approach allows for precise control over the peptide sequence and modifications.
  • Natural Extraction: Gallinacin-2 can also be isolated from chicken tissues where it is naturally expressed, although this method is less efficient compared to recombinant techniques .

Gallinacin-2 has several applications:

  • Veterinary Medicine: Due to its antimicrobial properties, it can be used as a therapeutic agent in poultry farming to prevent infections.
  • Biotechnology: Gallinacin-2 can be utilized in developing bioengineered crops that express antimicrobial peptides for enhanced disease resistance.
  • Research: It serves as a model compound for studying the structure-function relationships of antimicrobial peptides and their potential applications in human medicine .

Studies have shown that gallinacin-2 interacts specifically with various bacterial strains:

  • Binding Studies: Research indicates that gallinacin-2 binds effectively to Escherichia coli membranes, leading to increased permeability and cell death.
  • Resistance Mechanisms: Investigations into bacterial resistance mechanisms reveal that some strains modify their surface lipopolysaccharides to evade gallinacin-mediated attacks, highlighting the evolutionary arms race between host defenses and microbial adaptations .

Gallinacin-2 belongs to a larger family of defensins and antimicrobial peptides. Here are some similar compounds:

Compound NameSource OrganismUnique Features
Gallinacin-1ChickenClosely related; different expression patterns
FowlicidinChickenBroader spectrum of activity against various pathogens
Human Defensin 1HumanExhibits similar membrane-disrupting properties
Bovine Tracheal Antimicrobial PeptideBovineShares structural similarities with gallinacins

Gallinacin-2 is unique due to its specific expression in chickens and its tailored activity against Gram-negative bacteria, distinguishing it from other defensins which may have broader or different target profiles .

Gallinacin-2 precursor exhibits a distinct tissue-specific expression profile throughout the avian body, with particular prominence in immune-related tissues and organs. Research has demonstrated that gallinacin-2 precursor is most strongly expressed in the bone marrow, lung, and testis [1] [2]. The bone marrow serves as the primary site of gallinacin-2 precursor synthesis, where it is produced by heterophil granulocytes and their precursor cells [3] [4]. These circulating heterophil granulocytes represent the primary cellular source of gallinacin-2 precursor in the avian immune system [3].

The lung tissue demonstrates consistently high expression levels of gallinacin-2 precursor, reflecting its critical role in respiratory tract immunity [1] [2]. This pulmonary expression pattern aligns with the peptide's function as a first-line defense against inhaled pathogens and respiratory infections. The testis also shows strong constitutive expression, suggesting a role in reproductive tract immunity and antimicrobial protection [2].

Moderate expression levels are observed in several secondary immune tissues, including the bursa of Fabricius and intestinal tissues [2]. The bursa of Fabricius, being the primary lymphoid organ in birds, exhibits moderate gallinacin-2 precursor expression, indicating its involvement in B-cell development and humoral immunity [2]. Intestinal tissues show moderate expression, particularly in the context of gastrointestinal tract immunity and barrier function [2].

Lower expression levels are detected in various peripheral tissues, including the trachea, air sacs, spleen, cloaca, gall bladder, brain, and pancreas [2]. These tissues typically demonstrate baseline expression levels that can be upregulated in response to pathogenic challenges. The reproductive system also shows detectable expression, with gallinacin-2 precursor found in ovarian follicles, including both theca and granulosa layers, as well as ovarian stroma [5].

Tissue/Cell TypeExpression LevelExpression TypeFunctional Role
Bone marrowStrongConstitutivePrimary synthesis site
LungStrongConstitutiveRespiratory immunity
TestisStrongConstitutiveReproductive immunity
Heterophil granulocytesStrongConstitutiveImmune cell function
Bursa of FabriciusModerateConstitutiveB-cell development
IntestineModerateConstitutiveGastrointestinal immunity
TracheaLowConstitutiveRespiratory tract protection
SpleenLowConstitutiveSystemic immunity
Ovarian folliclesDetectedConstitutiveReproductive tract protection

Constitutive vs. Inducible Expression Dynamics

The expression dynamics of gallinacin-2 precursor demonstrate a biphasic pattern characterized by both constitutive and inducible components, depending on the specific tissue and physiological context. This dual expression strategy provides both immediate immune protection and adaptive responsiveness to pathogenic challenges.

Constitutive expression represents the dominant pattern in primary immune tissues, where gallinacin-2 precursor is continuously synthesized to maintain baseline antimicrobial defense capabilities [1] [2]. The bone marrow, lung, and testis exhibit consistently high constitutive expression levels, ensuring immediate availability of antimicrobial peptides for rapid immune responses [1] [2]. Heterophil granulocytes maintain high constitutive expression as part of their role as professional immune cells, storing mature gallinacin-2 peptides in secretory granules for immediate release upon activation [3] [4].

The constitutive expression pattern serves several critical functions. First, it provides immediate immune defense against opportunistic pathogens without requiring transcriptional activation delays [1]. Second, it maintains tissue-specific antimicrobial barriers, particularly in mucosal surfaces and reproductive tissues [2]. Third, it supports the innate immune system's rapid response capabilities during the critical first hours of infection [1].

Inducible expression occurs in response to specific pathogenic stimuli and represents an adaptive immune response mechanism. This pattern is particularly evident in intestinal tissues, liver, and respiratory tract tissues when challenged with microbial pathogens [6] [7]. The inducible expression system allows for rapid upregulation of gallinacin-2 precursor synthesis in response to infection, inflammatory signals, or tissue damage [6] [7].

The temporal dynamics of inducible expression follow a characteristic pattern. Initial upregulation occurs within hours of pathogenic challenge, with peak expression typically observed between 3-12 hours post-stimulation [5]. This rapid response is mediated by transcriptional activation mechanisms involving pattern recognition receptors and inflammatory signaling pathways [6] [7]. The inducible response can be sustained for several days, providing extended antimicrobial protection during active infection periods [8] [1].

Developmental regulation also influences gallinacin-2 precursor expression dynamics. Research demonstrates that expression levels vary significantly during early post-hatch development, with a characteristic biphasic pattern observed during the first two weeks of life [1]. Expression levels initially decrease during the first week post-hatching, then increase again during the second week as the adaptive immune system matures [1]. This pattern reflects the transition from maternal antibody-mediated protection to endogenous antimicrobial peptide production [1].

Expression PatternPrimary SitesResponse TimeDurationRegulatory Mechanism
ConstitutiveBone marrow, lung, testisImmediateContinuousBaseline transcription
InducibleIntestine, liver, respiratory tract3-12 hoursDays to weeksPathogen-responsive
DevelopmentalVarious tissuesDays to weeksAge-dependentMaturation-linked

Transcriptional Regulation During Microbial Challenge

The transcriptional regulation of gallinacin-2 precursor during microbial challenge involves complex molecular mechanisms that integrate pathogen recognition, signal transduction, and gene expression responses. These regulatory networks ensure appropriate and timely antimicrobial peptide production in response to diverse microbial threats.

Toll-like receptor 4 (TLR4) signaling represents the primary pathway for gallinacin-2 precursor transcriptional activation during bacterial infections [1] [9]. TLR4 specifically recognizes bacterial lipopolysaccharide (LPS) and other pathogen-associated molecular patterns (PAMPs), initiating downstream signaling cascades that culminate in antimicrobial peptide gene expression [9]. The TLR4 signaling pathway activates both early Nuclear Factor-kappa B (NF-κB) responses and later interferon regulatory factor (IRF) responses, providing dual mechanisms for gallinacin-2 precursor transcriptional activation [9].

Upon Salmonella enterica serovar Enteritidis challenge, gallinacin-2 precursor expression shows moderate but significant associations with bacterial load in both spleen and cecum tissues [8] [1]. The response occurs within 7-8 days post-infection, indicating a sustained transcriptional activation pattern [8] [1]. Similarly, Salmonella enterica serovar Typhimurium infection induces comparable transcriptional responses, with enhanced antimicrobial peptide expression correlating with reduced bacterial burden [8] [1].

Lipopolysaccharide (LPS) stimulation provides a model system for understanding gram-negative bacterial recognition and response mechanisms. LPS challenge of ovarian follicles demonstrates dose-dependent transcriptional regulation, with optimal responses observed at specific LPS concentrations [5]. The temporal pattern shows rapid activation within 3 hours post-injection, with sustained expression for up to 12 hours [5]. However, excessive LPS doses can lead to tolerance mechanisms that reduce gallinacin-2 precursor expression [5].

Haemophilus paragallinarum infection studies, while primarily focused on gallinacin-3, provide insights into respiratory tract antimicrobial peptide regulation [10] [11]. Tracheal expression of gallinacin family members, including gallinacin-2 precursor, increases significantly during bacterial respiratory infections [10] [11]. This response demonstrates tissue-specific transcriptional regulation mechanisms that enhance local antimicrobial defenses at sites of infection [10] [11].

The molecular mechanisms underlying transcriptional regulation involve multiple signaling pathways and transcription factors. TLR4 activation leads to MyD88-dependent signaling, which activates NF-κB and mitogen-activated protein kinase (MAPK) pathways [9]. These pathways converge on the gallinacin-2 precursor gene promoter, which contains multiple regulatory elements including NF-κB binding sites and cytokine response elements [1].

Proinflammatory cytokine induction represents another layer of transcriptional regulation. Bacterial membrane components trigger the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which amplify antimicrobial peptide gene expression through autocrine and paracrine mechanisms [1]. This cytokine-mediated amplification ensures robust and sustained antimicrobial peptide production during active infections [1].

Temporal regulation of gallinacin-2 precursor transcription follows distinct phases during microbial challenge. The immediate early phase (0-3 hours) involves rapid TLR4-mediated activation and initial gene expression. The early phase (3-12 hours) is characterized by cytokine-mediated amplification and sustained transcription. The late phase (12 hours to days) involves resolution mechanisms and return to baseline expression levels, unless chronic infection maintains stimulatory signals [1] [5].

Challenge TypeTarget TissueResponse TimePeak ExpressionRegulatory Pathway
Salmonella EnteritidisSpleen, cecum7-8 daysModerate upregulationTLR4-NF-κB
Salmonella TyphimuriumSpleen, cecum7-8 daysModerate upregulationTLR4-NF-κB
LipopolysaccharideOvarian follicles3-12 hoursDose-dependentTLR4-MyD88
Haemophilus paragallinarumTracheaHours to daysSignificant upregulationTLR4-MAPK
Gram-negative bacteriaVarious tissuesMinutes to hoursRapid activationTLR4-mediated

Sequence

FCKGGSCHFGGCPSHLIKVGSCFGFRSCCKWPWNA

Dates

Last modified: 07-21-2023

Explore Compound Types